molecular formula C14H14N2O2S B2853212 N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide CAS No. 868674-35-5

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide

Cat. No. B2853212
CAS RN: 868674-35-5
M. Wt: 274.34
InChI Key: JPRPCHXJPMXYMR-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide” is a chemical compound with the molecular formula C14H14N2O2S . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a prop-2-ynyl group, and a propanamide group . The exact spatial configuration and bond angles within the molecule would require more specific data or computational modeling to determine.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 274.34. More specific properties, such as its melting point, boiling point, solubility, and spectral data, are not provided in the available resources .

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. Its effects would likely depend on the specific context in which it is used, such as the type of biological or chemical system and the presence of other compounds .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety precautions should be taken when handling it, and it should be used only for its intended purpose .

properties

IUPAC Name

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-4-9-16-13-10(18-3)7-6-8-11(13)19-14(16)15-12(17)5-2/h1,6-8H,5,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRPCHXJPMXYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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